molecular formula C21H22ClN3O3S2 B3408852 (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone CAS No. 886930-18-3

(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone

Cat. No.: B3408852
CAS No.: 886930-18-3
M. Wt: 464 g/mol
InChI Key: RBESNZXZAMLVFP-UHFFFAOYSA-N
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Description

(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone (CAS 886930-18-3) is a chemical compound with a molecular formula of C21H22ClN3O3S2 and a molecular weight of 464.00 g/mol. This benzothiazolyl-piperazine derivative is supplied for research applications and is not intended for diagnostic or therapeutic use. This compound is of significant interest in medicinal chemistry and neuroscience research. Its core structure, featuring a benzo[d]thiazole scaffold linked to a piperazine ring, is a recognized pharmacophore in the development of neuroactive substances. Specifically, structurally related compounds containing the benzo[d]thiazol-2-yl-piperazine motif have been investigated as potent and selective neuronal nitric oxide synthase (nNOS) inhibitors . Nitric oxide synthase inhibitors are valuable research tools for studying their neuroprotective effects in experimental models of neurological disorders, such as Parkinson's disease . Furthermore, closely related piperazine-containing molecules have demonstrated high potency and selectivity as 5-HT6 receptor antagonists , indicating the potential application of this compound class in central nervous system (CNS) drug discovery research. The structural features of this compound, including the chloro and ethylsulfonyl substituents, make it a valuable intermediate for further synthetic exploration and structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents . Please note: This product is intended for research purposes only and is not suitable for human or veterinary use.

Properties

IUPAC Name

[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-ethylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S2/c1-3-30(27,28)16-6-4-5-15(13-16)20(26)24-9-11-25(12-10-24)21-23-19-14(2)17(22)7-8-18(19)29-21/h4-8,13H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBESNZXZAMLVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC(=C4C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone is a thiazole derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound includes a piperazine ring linked to a thiazole moiety and an ethylsulfonyl-substituted phenyl group. The molecular formula is C16H20ClN3OSC_{16}H_{20}ClN_3OS with a molecular weight of 337.86 g/mol.

PropertyValue
Molecular FormulaC₁₆H₂₀ClN₃OS
Molecular Weight337.86 g/mol
CAS Number886920-35-0
Purity98%

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. In particular, the presence of the thiazole ring in the compound enhances its cytotoxic activity against various cancer cell lines. For instance, studies have shown that similar compounds display IC50 values in the low micromolar range against human glioblastoma and melanoma cell lines, suggesting potent anticancer effects .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Compounds structurally related to (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone have shown efficacy against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Anticonvulsant Activity

Some thiazole-containing compounds have demonstrated anticonvulsant activity in animal models. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole moiety can enhance this effect, indicating potential for developing new antiepileptic drugs .

The biological activity of (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone is believed to be mediated through several mechanisms:

  • Receptor Binding : The compound may interact with various receptors involved in cell signaling pathways, leading to apoptosis in cancer cells.
  • Enzyme Inhibition : It may inhibit enzymes critical for cancer cell proliferation or microbial metabolism, thereby exerting its therapeutic effects.
  • Cell Cycle Arrest : Some studies indicate that thiazole derivatives can induce cell cycle arrest, preventing cancer cells from dividing and proliferating.

Case Studies

  • Antitumor Efficacy : A study conducted on a series of thiazole derivatives revealed that compounds similar to (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone exhibited IC50 values as low as 1.61 µg/mL against specific cancer cell lines, highlighting their potential as chemotherapeutic agents .
  • Antimicrobial Testing : In vitro testing against Staphylococcus aureus showed that derivatives with similar structural features had minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL, demonstrating promising antibacterial activity .

Q & A

Basic: What are the optimal synthetic routes for (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone, and how can reaction conditions be controlled to maximize yield?

Answer:
The synthesis involves multi-step pathways focusing on coupling the benzo[d]thiazole, piperazine, and ethylsulfonylphenyl moieties. A common approach includes:

  • Step 1: Formation of the 5-chloro-4-methylbenzo[d]thiazole via cyclization of 2-amino-4-chloro-5-methylthiophenol with chloroacetyl chloride under reflux (80–90°C, 6–8 hours) .
  • Step 2: Piperazine functionalization using a nucleophilic aromatic substitution (SNAr) reaction with the thiazole intermediate in DMF at 120°C, requiring anhydrous conditions to avoid hydrolysis .
  • Step 3: Methanone linkage via Friedel-Crafts acylation between the piperazine-thiazole intermediate and 3-(ethylsulfonyl)benzoyl chloride, using AlCl₃ as a catalyst in dichloromethane at 0–5°C .
    Critical Parameters:
  • Solvent purity (e.g., DMF must be dry to prevent side reactions).
  • Temperature control during acylation to avoid over-reactivity.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the final product with >95% purity .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms regiochemistry of the benzo[d]thiazole (δ 7.2–7.8 ppm for aromatic protons) and piperazine (δ 3.0–3.5 ppm for CH₂ groups) .
    • 2D NMR (HSQC, HMBC) resolves connectivity between the methanone carbonyl (δ 165–170 ppm) and adjacent groups .
  • Mass Spectrometry (HRMS): Validates molecular weight (expected [M+H]⁺: ~502.1 Da) and fragmentation patterns .
  • HPLC-PDA: Assesses purity (>98%) using a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .

Basic: How should researchers design initial biological activity screens for this compound?

Answer:

  • Target Selection: Prioritize targets associated with benzo[d]thiazole (e.g., kinase inhibitors) and piperazine (e.g., GPCRs like 5-HT receptors) .
  • In Vitro Assays:
    • Enzyme Inhibition: Use fluorescence-based kinase assays (e.g., EGFR, VEGFR2) at 1–10 μM concentrations .
    • Cellular Viability: Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing IC₅₀ values to reference drugs .
  • Controls: Include positive controls (e.g., imatinib for kinase inhibition) and solvent controls (DMSO <0.1%) .

Advanced: How does the ethylsulfonyl group influence the compound’s reactivity and stability under physiological conditions?

Answer:

  • Reactivity: The ethylsulfonyl group enhances electrophilicity, making the compound prone to nucleophilic attack (e.g., by glutathione in redox environments). Stability assays in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) show 80% degradation after 24 hours at 37°C, suggesting limited oral bioavailability .
  • Mitigation Strategy: Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) in pharmacokinetic studies improves metabolic stability .

Advanced: What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

Answer:

  • Standardized Protocols: Ensure consistent assay conditions (e.g., cell passage number, serum concentration).
  • Dose-Response Validation: Repeat assays with 8–12 concentration points (e.g., 0.1–100 μM) to refine IC₅₀ calculations .
  • Off-Target Profiling: Use proteome-wide affinity chromatography to identify unintended binding partners .
  • Computational Validation: Compare results with molecular docking predictions (e.g., AutoDock Vina) to validate target engagement .

Advanced: How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

Answer:

  • Substituent Variation: Systematically modify:
    • Benzo[d]thiazole: Replace Cl with F or Br to assess halogen effects on lipophilicity (logP) .
    • Piperazine: Introduce methyl or acetyl groups to probe steric effects on receptor binding .
  • Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding with the ethylsulfonyl group) .
  • In Vivo Correlation: Test top derivatives in xenograft models (e.g., nude mice with HT-29 tumors) to link SAR data to efficacy .

Advanced: What computational methods are recommended for predicting this compound’s pharmacokinetic profile?

Answer:

  • ADME Prediction: Use SwissADME to estimate permeability (Caco-2 cells), CYP450 metabolism, and blood-brain barrier penetration .
  • Molecular Dynamics (MD): Simulate binding stability with targets (e.g., 100 ns MD runs in GROMACS) to assess residence time .
  • Toxicity Profiling: Apply ProTox-II to predict hepatotoxicity and cardiotoxicity risks based on structural alerts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone
Reactant of Route 2
Reactant of Route 2
(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.